molecular formula C22H22N2O4S B2827376 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941893-73-8

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2827376
CAS No.: 941893-73-8
M. Wt: 410.49
InChI Key: JCFXQXVBWXXRTA-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941893-73-8) is a high-purity chemical compound supplied for research purposes. This molecule features a naphthalene-sulfonamide core structure, a chemotype recognized in scientific literature for its potential in investigating the Keap1-Nrf2 protein-protein interaction (PPI) . The Keap1-Nrf2 pathway is a promising therapeutic target for oxidative stress-related inflammatory diseases, including neurodegenerative disorders . Compounds with this scaffold act as direct, non-covalent inhibitors, competing with Nrf2 for binding sites on Keap1, which can potentially upregulate cellular antioxidant defense mechanisms . Researchers can utilize this compound to probe the intricacies of this pathway and its implications in disease models. The structure includes a 2-oxopiperidine moiety and a methoxyphenyl group, contributing to its molecular properties. It has a molecular formula of C22H22N2O4S and a molecular weight of 410.49 g/mol . This product is intended for research and development in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-21-12-10-18(15-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFXQXVBWXXRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxopiperidinyl intermediate: This step involves the reaction of a suitable precursor with reagents such as piperidine and an oxidizing agent to form the oxopiperidinyl group.

    Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Coupling with naphthalene sulfonamide: The final step involves coupling the intermediate with naphthalene sulfonamide under conditions that facilitate the formation of the sulfonamide bond, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Target/Activity Efficacy (Emax/pA2) Reference
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide Naphthalene-sulfonamide 4-methoxy, 3-(2-oxopiperidinyl)phenyl Putative receptor modulator/enzyme inhibitor Inferred stability/binding N/A
SB-271046 Benzo[b]thiophene-sulfonamide 4-methoxy, 3-piperazinylphenyl 5-HT6 inverse agonist pA2: 8.76; Emax: -39%
E-6837 Naphthalene-sulfonamide 5-chloro, 3-(dimethylaminoethyl-indolyl) 5-HT6 partial agonist Emax: 23% (basal), 207% (forskolin)
(±)[11C]N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide Naphthalene-sulfonamide Benzylpiperidinylmethyl, methoxyethyl BChE inhibitor Imaging applications
Compound 12 (Naphthalene-2-sulfonamide) Naphthalene-sulfonamide Quinolinyloxy, dichlorophenyl Structural analog with bulkier A-ring Enhanced selectivity

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a synthetic organic compound that has attracted attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring system, a methoxy group, and a piperidinone moiety. These structural elements contribute to its distinctive chemical properties, which are essential for its biological activity.

Property Value
Molecular Formula C₂₄H₂₃N₂O₄S
Molecular Weight 429.52 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects.

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis.
  • Receptor Binding : The piperidinone moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are well-documented for their antibacterial effects against a range of pathogens.

Anticancer Potential

There is emerging evidence suggesting that naphthalene derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in preliminary studies, although more rigorous testing is required to confirm these effects.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of various naphthalene derivatives demonstrated that compounds with similar functional groups effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
  • Mechanistic Studies : Further research into the mechanism of action highlighted that the compound may act through the inhibition of specific kinases involved in cell proliferation and survival pathways, thereby promoting apoptosis in cancerous cells .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide?

  • Methodology : The synthesis typically involves: (i) Coupling a naphthalene sulfonamide core with a substituted phenyl moiety under nucleophilic substitution conditions. (ii) Introducing the 2-oxopiperidin-1-yl group via amidation or reductive amination. (iii) Optimizing reaction parameters (e.g., temperature: 60–80°C, pH 7–9) to enhance yield and purity . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the final compound .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., methoxy group at C4, sulfonamide linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What structural features influence its biological activity?

  • Methodology :
  • The naphthalene sulfonamide core provides hydrophobic interactions with target proteins.
  • The 2-oxopiperidin-1-yl group enhances solubility and hydrogen-bonding potential.
  • Methoxy substituents modulate electronic effects and steric hindrance, impacting binding affinity .

Q. How can solubility and stability be improved for in vitro assays?

  • Methodology :
  • Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) to prevent aggregation.
  • Lyophilization with stabilizers (e.g., trehalose) for long-term storage.
  • Monitor degradation via HPLC under varying pH/temperature .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodology :
  • Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
  • Linker modification : Substitute the sulfonamide with a carboxamide to alter pharmacokinetics.
  • In vitro assays : Test analogs against FXa (for anticoagulants) or cancer cell lines (IC₅₀ comparisons) .

Q. What is the molecular mechanism of action in anticoagulation therapy?

  • Methodology :
  • FXa inhibition assay : Measure Ki values using chromogenic substrates (e.g., S-2765).
  • Molecular docking : Simulate binding to FXa’s S1/S4 pockets, highlighting interactions with Arg222 and Tyr99 .
  • Pharmacokinetics : Assess bioavailability (oral vs. intravenous) and clearance rates in rodent models .

Q. How can crystallography resolve discrepancies in reported binding modes?

  • Methodology :
  • X-ray diffraction : Grow single crystals (vapor diffusion method, 0.1 M Tris-HCl pH 8.5).
  • SHELXL refinement : Use anisotropic displacement parameters and twin refinement for high-resolution structures .
  • Validate against density functional theory (DFT)-optimized geometries .

Q. How should conflicting bioactivity data across experimental models be reconciled?

  • Methodology :
  • Dose-response normalization : Compare EC₅₀ values in human vs. murine plasma.
  • Off-target screening : Use proteome-wide affinity profiling to identify confounding interactions.
  • Meta-analysis : Pool data from independent studies (e.g., anticoagulant efficacy vs. bleeding risk) .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodology :
  • In silico metabolism : Use Schrödinger’s QikProp to identify cytochrome P450 oxidation sites.
  • Toxicity prediction : Apply Derek Nexus for structural alerts (e.g., sulfonamide hypersensitivity).
  • Validate with hepatic microsome assays (e.g., half-life in human liver S9 fractions) .

Q. How does the compound behave under extreme pH or temperature conditions?

  • Methodology :
  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (37°C, 24 hr) or heat (60°C, 48 hr).
  • LC-MS analysis : Identify degradation products (e.g., hydrolysis of the sulfonamide group).
  • Stability protocols : Recommend storage at -20°C under nitrogen .

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